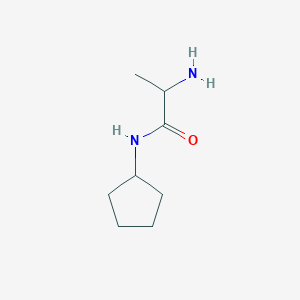

2-Amino-N-cyclopentylpropanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-cyclopentylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-6(9)8(11)10-7-4-2-3-5-7/h6-7H,2-5,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKQVZJBUPCYIJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1CCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Synthesis of 2 Amino N Cyclopentylpropanamide and Its Derivatives

Strategies for Amide Bond Formation

The formation of the amide bond between a carboxylic acid and an amine is a fundamental transformation in organic chemistry. nih.govlibretexts.org This section details common methods for constructing the N-cyclopentylpropanamide scaffold.

The most prevalent method for forming amide bonds involves the activation of a carboxylic acid with a coupling reagent, followed by the addition of an amine. In the context of synthesizing 2-Amino-N-cyclopentylpropanamide, this would typically involve the reaction of a protected 2-aminopropanoic acid with cyclopentylamine (B150401).

Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency. Other classes of coupling reagents include phosphonium (B103445) salts, such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP), and uronium salts, like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU). nih.gov

The general reaction scheme involves the activation of the N-protected 2-aminopropanoic acid (e.g., Boc-Alanine) with the coupling reagent to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by cyclopentylamine to form the desired amide bond. The choice of protecting group for the amino moiety is crucial to prevent self-condensation and other side reactions. The Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) groups are commonly employed for this purpose and can be removed under acidic or hydrogenolytic conditions, respectively, in a subsequent step to yield the final product.

A variety of solvents can be used for these reactions, with N,N-dimethylformamide (DMF), dichloromethane (B109758) (DCM), and acetonitrile (B52724) being common choices. The selection of the coupling reagent and reaction conditions can be optimized to maximize yield and purity.

| Coupling Reagent | Additive | Typical Solvent | Key Features |

| DCC | HOBt | DCM, DMF | Cost-effective, but can form a urea (B33335) byproduct that is difficult to remove. |

| HATU | - | DMF | Highly efficient, fast reaction times, low racemization. |

| PyBOP | DIPEA | DMF | Effective for sterically hindered substrates. |

One-pot syntheses offer advantages in terms of efficiency and reduced waste by minimizing the number of workup and purification steps. For the synthesis of propanamide scaffolds, a one-pot approach could involve the in-situ activation of the carboxylic acid and subsequent reaction with the amine in the same reaction vessel.

For instance, a protected 2-aminopropanoic acid can be treated with an activating agent, such as thionyl chloride or oxalyl chloride, to form the corresponding acid chloride. Without isolation, cyclopentylamine is then added to the reaction mixture, often in the presence of a base to neutralize the HCl generated, to afford the N-protected this compound. libretexts.org

Another one-pot strategy could utilize a Passerini or Ugi multicomponent reaction. While not directly producing the target compound, these reactions can rapidly generate complex amides from simple starting materials, which could then be further elaborated to this compound.

Stereoselective Synthesis of (2S)-2-Amino-N-cyclopentylpropanamide

Controlling the stereochemistry at the α-carbon is paramount for producing the enantiomerically pure (2S)-2-Amino-N-cyclopentylpropanamide. This can be achieved through various stereoselective synthetic methods.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. rsc.orgthieme-connect.de After the desired stereocenter has been established, the auxiliary can be cleaved and ideally recycled.

A common strategy involves attaching a chiral auxiliary to propanoic acid. For example, Evans' oxazolidinone auxiliaries are widely used. N-propionyl oxazolidinone can be deprotonated to form a chiral enolate, which can then be reacted with an electrophilic nitrogen source (e.g., a diazo compound) to introduce the amino group stereoselectively. Subsequent cleavage of the auxiliary by reaction with cyclopentylamine would then yield the desired (2S)-2-Amino-N-cyclopentylpropanamide. The stereoselectivity is controlled by the steric hindrance of the auxiliary, which directs the incoming electrophile to one face of the enolate. rsc.orgrsc.org

| Chiral Auxiliary | Key Features |

| Evans' Oxazolidinones | High diastereoselectivity, well-established methodology. |

| Camphorsultams | Effective for a range of transformations, good crystallinity for purification. |

| Pseudoephedrine | Can serve as both a chiral auxiliary and a source of the amine. |

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, as only a small amount of a chiral catalyst is required to generate a large quantity of the enantiomerically enriched product. nih.govnih.gov

One potential route is the asymmetric hydrogenation of a dehydroamino acid precursor. An N-acyl-2-amino-N-cyclopentylpropenamide could be synthesized and then subjected to hydrogenation using a chiral transition metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand (e.g., BINAP, DuPhos). The catalyst coordinates to the double bond in a specific orientation, leading to the preferential formation of one enantiomer of the product upon hydrogen addition.

Another approach is the catalytic asymmetric amination of a suitable prochiral substrate. For example, a silyl (B83357) ketene (B1206846) acetal (B89532) derived from N-cyclopentyl propanoate could be reacted with an electrophilic nitrogen source in the presence of a chiral Lewis acid or transition metal catalyst to install the amino group stereoselectively.

| Catalyst Type | Ligand Example | Reaction Type |

| Rhodium-based | (R,R)-Me-DuPhos | Asymmetric Hydrogenation |

| Ruthenium-based | (S)-BINAP | Asymmetric Hydrogenation |

| Copper-based | Chiral Box Ligands | Asymmetric Amination |

Synthesis of Structural Analogues and Derivatives

The synthetic methodologies described can be adapted to produce a variety of structural analogues and derivatives of this compound. researchgate.netnih.govmdpi.com This allows for the exploration of structure-activity relationships in various applications.

Derivatives can be synthesized by modifying either the carboxylic acid or the amine component. For example, by starting with different substituted propanoic acids, analogues with various functionalities on the ethyl chain can be obtained. Similarly, a wide range of primary or secondary amines can be used in place of cyclopentylamine to generate a library of N-substituted 2-aminopropanamides.

Furthermore, the amino group itself can be modified. For instance, after the formation of the amide, the protecting group can be removed, and the free amine can be alkylated, acylated, or sulfonylated to produce a diverse set of N-functionalized derivatives. The synthesis of derivatives like 2-aminopyrimidine (B69317) derivatives has been explored, showcasing the versatility of these synthetic routes. nih.govmdpi.com

N-Substituted Cyclopentylpropanamide Derivatives

The synthesis of N-substituted this compound derivatives can be achieved through various established chemical reactions. A common method involves the acylation of a substituted amine. For instance, nicotinic acid derivatives can be converted to their corresponding acyl chlorides using a chlorinating agent like oxalyl chloride. This activated acyl chloride can then react with a substituted thiophen-2-amine under basic conditions to yield N-(thiophen-2-yl) nicotinamide (B372718) derivatives. mdpi.com This general approach allows for the introduction of a wide array of substituents onto the nitrogen atom, leading to a diverse library of compounds.

Substitution on the Propanamide Backbone

Modifications to the propanamide backbone of this compound can introduce new functionalities and alter the compound's properties. One approach to achieving substitution on the propanamide backbone is through the synthesis of β-amino acid derivatives. For example, novel N-substituted β-amino acid derivatives featuring a 2-hydroxyphenyl core have been synthesized and characterized. nih.gov These synthetic strategies often involve multi-step sequences that allow for the precise placement of various substituents along the propanamide chain, offering a route to a wide range of structurally diverse molecules. nih.gov

Incorporation into Heterocyclic Systems (e.g., Thiazoles, Pyrimidines, Pyrazoles)

The this compound scaffold can be integrated into various heterocyclic systems, a common strategy in medicinal chemistry to explore new chemical space.

Thiazoles: The synthesis of 2-aminothiazole (B372263) derivatives can be accomplished through several routes. A prevalent method is the Hantzsch thiazole (B1198619) synthesis, which involves the condensation of an α-haloketone with a thiourea (B124793) derivative. For instance, reacting phenacyl bromide with thiourea in ethanol (B145695) leads to the formation of a 2-aminothiazole derivative. nih.gov This core can then be further functionalized. Another approach involves the reaction of 2,5-substituted thiazoles with tert-butyl phenylcarbamate to yield 2-aminophenyl-5-halothiazoles. nih.gov Furthermore, 2-aminothiazole can undergo coupling reactions, such as those mediated by 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) (EDCI), to form amide linkages with carboxylic acids. nih.gov The synthesis of 4-((2-aminothiazol-4-yl) amino) benzenesulfonamide (B165840) has been achieved by dissolving 2-Chloro-N-(4-sulfamoyl phenyl) acetamide (B32628) in ethanol with thiourea and refluxing the mixture. nih.gov

Pyrimidines: 2-Aminopyrimidine derivatives can be synthesized through the fusion of 2-amino-4,6-dichloropyrimidine (B145751) with various amines. This reaction is often carried out in the presence of a base like triethylamine (B128534) under solvent-free conditions. nih.govmdpi.com Another synthetic route involves the reaction of aldehyde oils with guanidine (B92328) nitrate (B79036) under pressure, catalyzed by sodium methoxide. google.com The use of strong acid ion exchange resins as catalysts for the ring-closure reaction between four alkoxyl group contracting mdas and guanidinesalt in a polar solvent also yields 2-aminopyrimidines. google.com Additionally, the condensation of propynal or its derivatives with guanidine under acidic conditions can produce 2-aminopyrimidines. google.com

Pyrazoles: The synthesis of pyrazole-containing compounds is a significant area of organic chemistry. mdpi.com A general method for synthesizing pyrazoles involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. mdpi.com For instance, 5-aminopyrazoles can be obtained through the cyclocondensation of N-aryl-3-(arylamino)-2-cyano-3-(methylthio)acrylamides with hydrazine hydrate. mdpi.com These 5-aminopyrazoles can then be used as building blocks for more complex structures. mdpi.com Another approach involves a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones with phenyl hydrazine to produce pyrazole-derived α-amino acids. rsc.org The functionalization of the pyrazole (B372694) nucleus with amino substituents has led to a wide range of pharmacologically active compounds. nih.gov

Derivatives with Modified Cyclopentyl Rings

The synthesis of derivatives with modified cyclopentyl rings can be achieved through various synthetic strategies. One notable method is the Diels-Alder reaction. The addition of cyclopentadiene (B3395910) to trans-α,β-unsaturated sugar derivatives proceeds with high stereocontrol, yielding optically pure norbornene derivatives. rsc.org These intermediates can then be transformed into tetra-C-substituted cyclopentane (B165970) derivatives with defined stereochemistry at all four centers. rsc.org This approach allows for the creation of asymmetrically-substituted cyclopentane rings, which can be of interest for various applications.

Advanced Synthetic Transformations Relevant to the Scaffold

Acyl Group Substitution Reactions

The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution varies. Acid chlorides are highly reactive and can be converted into less reactive derivatives like anhydrides, thioesters, esters, and amides. openstax.org This reactivity hierarchy is crucial for planning synthetic routes. openstax.org For example, an acid chloride can react with an amine to form an amide in a reaction that often requires two equivalents of the amine—one to act as the nucleophile and the other to neutralize the liberated acid. libretexts.orgyoutube.com

Buchwald-Hartwig and Chan-Lam Coupling Reactions for C-N/C-O Bond Formation

Buchwald-Hartwig Cross-Coupling: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen (C-N) bonds. mychemblog.comorganic-chemistry.org This reaction typically involves an aryl halide or triflate and an amine in the presence of a palladium catalyst and a base. mychemblog.com The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination and deprotonation of the amine to form a palladium-amide complex. mychemblog.com Reductive elimination from this complex yields the desired aryl amine and regenerates the palladium(0) catalyst. mychemblog.com The choice of ligand for the palladium catalyst is critical for the reaction's efficiency. mychemblog.com This methodology is highly versatile and can be applied to a wide range of amine and aryl halide substrates. mychemblog.comorganic-chemistry.org

Chan-Lam Coupling: The Chan-Lam coupling is a copper-catalyzed cross-coupling reaction that forms carbon-nitrogen (C-N) or carbon-oxygen (C-O) bonds. organic-chemistry.orgwikipedia.org It typically involves the reaction of an aryl boronic acid with an amine or an alcohol. wikipedia.org A key advantage of the Chan-Lam coupling is that it can often be performed at room temperature and is open to the air. wikipedia.org The reaction is catalyzed by copper complexes, and the mechanism is thought to involve a copper(III) intermediate that undergoes reductive elimination to form the final product. organic-chemistry.orgwikipedia.org This reaction has broad scope, accommodating various amines, amides, and alcohols as coupling partners. organic-chemistry.org

Halogenation and Electrophilic Aromatic Substitution

The introduction of halogen atoms onto an aromatic ring or electrophilic aromatic substitution (SEAr) are pivotal reactions in modifying the core structure of potential aromatic derivatives of this compound. While direct studies on the halogenation of this compound are not prevalent in existing literature, the principles can be extrapolated from studies on similar aromatic amines and amino acid derivatives.

Arylamines are highly reactive towards electrophilic aromatic substitution, with the amino group being a potent activating and ortho-, para-directing substituent. ucalgary.ca However, the basic nature of the amino group can lead to complications, such as polysubstitution and reactions with acidic catalysts (e.g., H₂SO₄ or AlCl₃) used in reactions like nitration, sulfonation, and Friedel-Crafts reactions. ucalgary.ca For instance, the bromination of aniline (B41778) is rapid and often leads to the formation of tribromoaniline, even without a catalyst. ucalgary.ca

To control these reactions and achieve selective substitution, the amino group is often "protected" by converting it into an amide. This N-acyl group is less activating than the free amino group because the nitrogen's lone pair of electrons is delocalized through resonance with the carbonyl group. ucalgary.ca This moderation of reactivity allows for more controlled electrophilic substitution. Furthermore, the steric bulk of the acyl group can favor para-substitution over ortho-substitution. acs.org Following the desired substitution, the protecting group can be removed by hydrolysis. ucalgary.ca

The direct halogenation of aromatic amines can also be achieved using specific reagents and conditions. For example, N-halosuccinimides (NXS) are effective reagents for the halogenation of various aromatic compounds. acs.org Research on the enantioselective α-halogenation of α-aryl-β²,²-amino acid derivatives has demonstrated the use of N-chlorosuccinimide (NCS) as an electrophilic chlorine source in the presence of chiral ammonium (B1175870) salt catalysts. acs.org This approach allows for the stereocontrolled introduction of a halogen atom.

The following table outlines representative conditions for electrophilic aromatic substitution on activated aromatic rings, which could be analogous to a hypothetical aromatic derivative of this compound.

| Reaction Type | Reagent(s) | Catalyst/Conditions | Expected Product |

| Bromination | Br₂ | Acetic Acid | Ortho/Para-brominated product |

| Nitration (on protected amine) | HNO₃/H₂SO₄ | Cold | Ortho/Para-nitro product |

| Sulfonation (on protected amine) | Fuming H₂SO₄ | Heat | Para-sulfonated product |

| Friedel-Crafts Acylation (on protected amine) | Acyl Halide/Anhydride | AlCl₃ | Para-acylated product |

| Chlorination | N-Chlorosuccinimide (NCS) | Dichloromethane | Chlorinated product |

This table presents generalized conditions for electrophilic aromatic substitution on activated aromatic rings and serves as an illustrative guide for potential reactions on a hypothetical aromatic derivative of this compound.

Application of Protecting Group Chemistry

In the multi-step synthesis of complex molecules like this compound and its derivatives, protecting group chemistry is indispensable. nih.gov Protecting groups are temporarily attached to a functional group to prevent it from reacting during a chemical transformation at another site in the molecule. nih.gov For the synthesis of this compound, the primary amino group is particularly susceptible to a variety of reactions and therefore often requires protection. libretexts.org

The most common protecting groups for amines in peptide synthesis, a field with analogous challenges, are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups. libretexts.orgwikipedia.org The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) and is removed under acidic conditions, such as with trifluoroacetic acid (TFA). libretexts.orgwikipedia.org The Fmoc group is introduced using fluorenylmethyloxycarbonyl chloride and is cleaved under basic conditions, commonly with a solution of piperidine. libretexts.orgfiveable.me The orthogonality of these protecting groups, meaning they can be removed under different conditions, is a key strategy in complex syntheses. biosynth.com

The carboxyl group of the parent amino acid can also be protected, often as a methyl or benzyl (B1604629) ester, to prevent its participation in undesired reactions. libretexts.org

The table below summarizes common protecting groups used for amines and their cleavage conditions, which are relevant for the synthesis of this compound.

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions |

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate | Strong Acid (e.g., TFA) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl | Base (e.g., Piperidine) |

| Carbobenzyloxy | Cbz | Benzyl chloroformate | Catalytic Hydrogenation |

| Benzyl | Bn | Benzyl bromide | Catalytic Hydrogenation |

This table outlines common amine protecting groups and their removal methods, applicable to the synthesis of this compound.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is increasingly important in the design of synthetic routes for pharmaceuticals and fine chemicals, including this compound. The twelve principles of green chemistry provide a framework for creating more environmentally benign chemical processes. acs.org

For the synthesis of amides, several green chemistry metrics can be used to evaluate the "greenness" of a particular synthetic route. acs.orgacs.org These metrics include:

Atom Economy: This metric, developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the final product. acs.org A higher atom economy indicates a more efficient process with less waste.

Process Mass Intensity (PMI): This metric is the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product. acs.org A lower PMI signifies a more sustainable process.

Reaction Mass Efficiency (RME): This is the percentage of the mass of the final product relative to the total mass of all reactants used. wikipedia.org

E-Factor: This is the ratio of the mass of waste produced to the mass of the product. wikipedia.org

A study comparing different amide-forming reactions highlighted the boric acid-catalyzed condensation as a greener alternative to methods using acid chlorides or coupling reagents, based on metrics like atom economy and process mass intensity. acs.org

Another key principle of green chemistry is the reduction of derivatives, which involves minimizing the use of protecting groups. acs.org While often necessary, protecting groups add steps to a synthesis and generate more waste. The use of highly selective catalysts, including enzymes, can sometimes circumvent the need for protecting groups. acs.org

The choice of solvent is also a critical aspect of green chemistry. Many traditional solvents are hazardous and contribute significantly to the environmental impact of a process. The development of syntheses that use safer solvents, or are even solvent-free, is a major goal of green chemistry. rsc.org

The following table provides a hypothetical comparison of two synthetic routes to an N-alkyl amide, evaluated using green chemistry metrics.

| Metric | Route A (Traditional) | Route B (Greener) |

| Atom Economy | Lower | Higher |

| Process Mass Intensity (PMI) | High | Low |

| Number of Steps | More (with protecting groups) | Fewer (catalytic) |

| Solvent Type | Chlorinated Solvents | Water or Bio-based Solvents |

| E-Factor | High | Low |

This table provides a generalized comparison of a traditional versus a greener synthetic approach for amide bond formation, illustrating the application of green chemistry principles.

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental in determining the connectivity and three-dimensional arrangement of atoms within a molecule. For 2-Amino-N-cyclopentylpropanamide, a suite of spectroscopic methods is employed to ascertain its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei.

¹H-NMR: Proton NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. For this compound, ¹H-NMR data has been reported. google.com The spectrum, recorded in Methanol-d4 at 500 MHz, shows characteristic signals that correspond to the different proton environments within the molecule. google.com

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 4.10 | pentet | 6.8 | CH (cyclopentyl) |

| 3.38 | quartet | 6.9 | CH (propanamide) |

| 2.03-1.87 | multiplet | CH₂ (cyclopentyl) | |

| 1.81-1.68 | multiplet | CH₂ (cyclopentyl) | |

| 1.68-1.56 | multiplet | CH₂ (cyclopentyl) | |

| 1.54-1.40 | multiplet | CH₂ (cyclopentyl) | |

| 1.22 | doublet | 6.9 | CH₃ (propanamide) |

Table 1: ¹H-NMR Spectroscopic Data for this compound in Methanol-d4. google.com

The data reveals a pentet at 4.10 ppm, characteristic of the methine proton on the cyclopentyl ring attached to the amide nitrogen. The quartet at 3.38 ppm corresponds to the alpha-proton of the propanamide backbone, coupled to the adjacent methyl group protons, which appear as a doublet at 1.22 ppm. The overlapping multiplets between 1.40 and 2.03 ppm are assigned to the eight methylene (B1212753) protons of the cyclopentyl ring. google.com

¹³C-NMR: While it has been noted that ¹³C-NMR spectra were collected for this compound, specific chemical shift data are not publicly available in the cited literature. google.com This technique would be expected to show distinct signals for each unique carbon atom, including the carbonyl carbon of the amide, the two methine carbons, the methyl carbon, and the methylene carbons of the cyclopentyl ring.

Mass Spectrometry (MS, HRMS, ESI-MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. The use of Liquid Chromatography-Mass Spectrometry (LCMS) has been mentioned in the context of analyzing this compound, indicating that this technique is suitable for its characterization. google.com However, detailed high-resolution mass spectrometry (HRMS) data or specific fragmentation patterns from electrospray ionization mass spectrometry (ESI-MS) are not available in the public domain. Such data would be invaluable for confirming the elemental composition and for further structural elucidation.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected for the N-H stretches of the primary amine and the secondary amide, the C=O stretch of the amide, and the C-H stretches of the alkyl groups. Specific experimental IR spectral data for this compound are not currently available in published literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. As this compound lacks extensive conjugation or chromophores that absorb strongly in the UV-Vis range, it is expected to have weak absorptions, likely in the short-wavelength UV region, corresponding to n→π* transitions of the carbonyl group. Detailed experimental UV-Vis spectra for this specific compound are not found in the available scientific literature.

Crystallographic Methods for Solid-State Structure Determination

Crystallographic methods, particularly single-crystal X-ray diffraction, provide the most definitive three-dimensional structural information for a molecule in the solid state.

Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise atomic coordinates of a crystalline compound, revealing bond lengths, bond angles, and intermolecular interactions. There is no publicly available information on the successful crystallization or single-crystal X-ray diffraction analysis of this compound. Such a study would provide unambiguous proof of its molecular structure and conformation in the solid state, as well as details of its crystal packing and hydrogen-bonding networks.

Microcrystal Electron Diffraction (MicroED) for Microcrystalline Samples

For compounds that yield crystals too small for conventional X-ray crystallography, Microcrystal Electron Diffraction (MicroED) has emerged as a powerful technique for obtaining high-resolution crystal structures. This method utilizes an electron beam to collect diffraction data from nanocrystals, which can then be used to solve the atomic structure.

At present, there are no published MicroED studies specifically for this compound. The application of this technique would be invaluable in determining its solid-state conformation, including bond lengths, bond angles, and the packing of molecules within the crystal lattice.

Computational Structural Analysis

In the absence of extensive experimental data, computational methods provide a robust framework for predicting and analyzing the structural and electronic properties of molecules.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational chemistry, enabling the prediction of a molecule's ground-state geometry and electronic properties. scbt.comgoogle.comechemi.com By applying DFT calculations to this compound, researchers can obtain a theoretically optimized structure. These calculations can also determine key electronic descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity.

A typical DFT study on this compound would involve selecting a functional (e.g., B3LYP, MN12SX) and a basis set (e.g., 6-311G(d,p), Def2TZVP) to perform geometry optimization. scbt.com The results of such calculations would provide insights into the molecule's stability and electronic charge distribution.

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis, Energy Frameworks)

Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps various properties onto the molecular surface, providing a detailed picture of close contacts between neighboring molecules, such as hydrogen bonds and van der Waals forces.

While no specific Hirshfeld surface analysis has been published for this compound, this technique would be instrumental in understanding its crystal packing. By generating 2D fingerprint plots from the Hirshfeld surface, the percentage contributions of different types of intermolecular contacts can be quantified. Energy framework calculations can further complement this analysis by visualizing the energetic topology of the crystal packing, highlighting the strength and directionality of intermolecular forces.

Conformational Landscape Exploration

The cyclopentyl group and the rotatable bonds within this compound suggest a complex conformational landscape. Computational methods, such as molecular dynamics (MD) simulations, are employed to explore the various low-energy conformations accessible to the molecule.

Understanding the conformational preferences of this compound is essential, as different conformers can exhibit distinct properties. By mapping the potential energy surface, researchers can identify the most stable conformers and the energy barriers between them. This information is critical for a complete picture of the molecule's dynamic behavior.

Investigation of Biological Activities and Mechanisms of Action

Enzyme Inhibition and Activation Studies

In Vitro Enzymatic Assays

Currently, there is no publicly available scientific literature detailing the results of in vitro enzymatic assays for 2-Amino-N-cyclopentylpropanamide against specific enzyme targets. While patents suggest potential biological activity, the detailed experimental data from primary enzymatic assays are not disclosed.

Characterization of Inhibitory/Activating Potency (e.g., IC₅₀, Kᵢ values)

There is no publicly available data reporting the half-maximal inhibitory concentration (IC₅₀) or inhibitor constant (Kᵢ) values for this compound against any enzyme. This information is crucial for quantifying its potency as an enzyme inhibitor or activator, and its absence limits the understanding of its potential therapeutic or research applications.

Specificity and Selectivity Profiling against Enzyme Families (e.g., Kinases, Peptidases, Esterases)

No studies have been published that profile the specificity and selectivity of this compound against broad panels of enzyme families such as kinases, peptidases, or esterases. Such profiling is essential to determine the compound's mode of action and potential off-target effects. A patent has identified the compound as a B-cell lymphoma 6 (BCL6) inhibitor, but no further enzymatic screening data is available in the public domain. google.com

Modulation of Specific Biological Targets

While comprehensive enzymatic data is lacking, some information exists regarding the interaction of this compound with specific biological targets.

A patent has listed this compound as a small organic compound capable of modulating the activity of Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9). kisti.re.kr The patent suggests that the compound may alter the conformation of the PCSK9 protein, thereby affecting its biological activity related to lipoprotein levels. kisti.re.kr However, the patent does not provide specific data from in vitro or in vivo studies to quantify the extent or nature of this modulation.

Table 1: Reported Biological Target for this compound

| Target | Reported Activity | Source |

| Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) | Modulator | Patent |

Note: This table is based on a patent claim and lacks quantitative experimental data.

There is no publicly available information or research to suggest that this compound has any inhibitory or activating effect on the Janus Kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, TYK2).

Epidermal Growth Factor Receptor (EGFR) Kinase

The epidermal growth factor receptor (EGFR) is a transmembrane protein that functions as a receptor tyrosine kinase. nih.gov Upon binding with its specific ligands, such as epidermal growth factor, the receptor undergoes dimerization, which stimulates its intrinsic intracellular protein-tyrosine kinase activity. This activation initiates a cascade of downstream signaling pathways that are crucial for regulating cellular processes like proliferation, differentiation, and survival. nih.gov The EGFR family of receptor tyrosine kinases consists of four members: EGFR (also known as HER1 or ErbB1), HER2/c-neu (ErbB2), HER3 (ErbB3), and HER4 (ErbB4). nih.gov

Inhibitors of EGFR tyrosine kinase (EGFR-TKIs) are a class of drugs that target the tyrosine kinase domain of the receptor, interfering with its signaling capabilities. These inhibitors are broadly categorized into first, second, and third generations, each with different mechanisms of action and effectiveness against various EGFR mutations. nih.govoncotarget.com First-generation inhibitors, such as gefitinib (B1684475) and erlotinib, reversibly bind to the ATP-binding site of the EGFR kinase domain. nih.gov Second-generation inhibitors, including afatinib (B358) and dacomitinib, form irreversible covalent bonds with the kinase domain and often show activity against other members of the EGFR family. nih.gov

Currently, there is no publicly available scientific literature or data detailing any investigation into the specific effects of this compound on the activity of Epidermal Growth Factor Receptor (EGFR) Kinase.

Cholinesterases (Acetylcholinesterase and Butyrylcholinesterase)

Cholinesterases are a class of enzymes that hydrolyze choline (B1196258) esters. The two primary types of cholinesterases in vertebrates are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). AChE is a key enzyme in the nervous system, responsible for the rapid breakdown of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, which terminates the nerve impulse. mdpi.comnih.gov BChE, while structurally similar to AChE, has a broader substrate specificity and is found in various tissues, including the plasma, liver, and nervous system. mdpi.com The inhibition of both AChE and BChE is a therapeutic strategy for conditions characterized by a cholinergic deficit. nih.gov

Research has identified various compounds that can inhibit these enzymes. For instance, some carbamates have been studied for their interactions with both AChE and BChE. nih.gov Computational methods, such as molecular docking and Brownian dynamics simulations, are often employed to understand the interactions between inhibitors and the active sites of these enzymes. mdpi.com

There is no available research describing the inhibitory or modulatory activity of this compound on either acetylcholinesterase or butyrylcholinesterase.

Dipeptidyl Peptidase III (DPP III)

Dipeptidyl peptidase III (DPP III) is a zinc-dependent metallopeptidase belonging to the M49 family. nih.gov This enzyme is involved in the cleavage of dipeptides from the N-terminus of various oligopeptides, typically those ranging from three to ten amino acids in length. nih.gov DPP III is found in a wide range of organisms and tissues and is implicated in several physiological and pathological processes, including the terminal stages of protein turnover. nih.gov The expression levels of DPP III have been observed to be altered in certain conditions, such as primary ovarian carcinoma and in response to oxidative stress. nih.gov

The structure and function of DPP III have been a subject of research, with studies focusing on its substrate specificity and the identification of inhibitors. mdpi.com Both small molecules of synthetic or microbial origin and larger molecules like the polypeptide aprotinin (B3435010) have been investigated as potential inhibitors of DPP III. mdpi.com

No studies have been published that examine the interaction or potential inhibitory effects of this compound on Dipeptidyl Peptidase III.

Beta-Glucuronidase

Beta-glucuronidase is a lysosomal enzyme that belongs to the glycosidase family and is responsible for catalyzing the breakdown of complex carbohydrates. wikipedia.org Specifically, it hydrolyzes β-D-glucuronic acid residues from the non-reducing end of glycosaminoglycans like heparan sulfate. wikipedia.org This enzyme is present in various mammalian tissues and body fluids. nih.gov In the process of glucuronidation, which is a major pathway for the metabolism of drugs and other foreign substances, compounds are conjugated with glucuronic acid to form more water-soluble glucuronides that can be readily excreted. sigmaaldrich.com Beta-glucuronidase can reverse this process through deglucuronidation, releasing the original compound. nih.gov

The activity of beta-glucuronidase is relevant in various biological contexts, and its inhibition has been a subject of study. medchemexpress.com For example, it is used in laboratory settings to hydrolyze glucuronides in biological samples for analytical purposes. covachem.com

There is a lack of scientific reports concerning the effects of this compound on the enzymatic activity of beta-glucuronidase.

Interaction with Biological Macromolecules

Receptor Binding Studies

Receptor binding assays are fundamental experimental procedures used to measure the affinity of a ligand for a receptor. These studies are crucial in pharmacology and drug discovery for characterizing the interaction between a potential drug molecule and its biological target.

No receptor binding studies involving this compound have been reported in the available scientific literature.

Protein-Ligand Interaction Profiling

Protein-ligand interaction profiling is a computational technique used to identify and analyze the non-covalent interactions between a ligand and its protein target. nih.gov This method is instrumental in understanding the structural basis of molecular recognition and can provide insights into the binding mode and affinity of a ligand. Tools like the Protein-Ligand Interaction Profiler (PLIP) can automatically detect various types of interactions, including hydrogen bonds, hydrophobic contacts, and salt bridges. nih.govresearchgate.net Such analyses are valuable for structure-based drug design and for understanding how a drug molecule might mimic the interactions of a native binding partner. biorxiv.org

There are no published studies that have performed protein-ligand interaction profiling for this compound with any biological macromolecule.

Investigation of DNA-Binding Properties and Consequences

The ability of a molecule to bind to DNA can have significant biological consequences, ranging from antimicrobial to cytotoxic effects, making it a critical area of investigation. However, based on a review of available scientific literature, no specific studies have been published concerning the DNA-binding properties of this compound. Research into the interaction of small molecules with DNA often involves compounds with specific structural features, such as planar aromatic systems capable of intercalation, which are absent in this aliphatic amide. nih.govnih.gov

Exploration of Broad Biological Activity Spectrum

The potential utility of a chemical compound is often determined by screening it for a wide range of biological activities. This includes evaluating its efficacy against infectious agents and its ability to modulate biological processes involved in diseases like inflammation and cancer.

Antibacterial Research

The search for new antibacterial agents is a global health priority. While amino acid and amide derivatives are a class of compounds that have been investigated for such properties, there is currently no published research specifically detailing the antibacterial activity of this compound against any bacterial strains. Studies in this field often focus on complex structures, such as certain aminoglycosides or coumarin-based compounds, which have demonstrated notable antibacterial effects. nih.govnih.gov

Anti-inflammatory Research

Inflammation is a key process in many diseases, and compounds that can modulate it are of significant interest. Thiazole (B1198619) derivatives and other complex heterocyclic compounds have been the subject of anti-inflammatory research, with some showing an ability to attenuate inflammatory responses. nih.gov However, a review of the current scientific literature reveals no specific studies or data on the anti-inflammatory properties of this compound.

Anticancer Research and Antiproliferative Effects

The discovery of novel anticancer agents is a central goal of medicinal chemistry. Research in this area has explored a vast range of molecular scaffolds, including thiophene (B33073) and thienopyrimidine derivatives, which have shown antiproliferative effects against various cancer cell lines. nih.govnih.gov At present, there are no specific studies or published data available that investigate the potential anticancer or antiproliferative effects of this compound.

Antimicrobial and Antifungal Research

The rise of resistant microbes necessitates the discovery of new antimicrobial and antifungal compounds. Research has shown that derivatives formed from the condensation of amino acids with existing antibiotics can yield enhanced activity. researchgate.net Similarly, certain amide derivatives containing moieties like cyclopropane (B1198618) have been synthesized and tested for antifungal activity. nih.gov Despite these broader research efforts, there is no specific information in the scientific literature regarding the antimicrobial or antifungal properties of this compound.

Antioxidant Activity Research

Antioxidant compounds can play a role in mitigating cellular damage caused by oxidative stress. While various classes of compounds are studied for these properties, there is currently no available research or data concerning the antioxidant activity of this compound.

Elucidation of Molecular Mechanisms Underlying Biological Effects

The precise molecular mechanisms by which this compound exerts its biological effects have not been extensively detailed in publicly available literature. However, patent documents suggest its potential interaction with specific biological targets, hinting at possible mechanisms of action that are common in drug-target interactions.

Allosteric Modulation

Allosteric modulation is a mechanism where a compound binds to a site on a protein that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the protein's activity. kisti.re.krgoogle.com This can result in either an increase (positive allosteric modulation) or a decrease (negative allosteric modulation) of the protein's response to its natural ligand. kisti.re.kr

While there is no specific evidence to suggest that this compound acts as an allosteric modulator, this mechanism is a plausible way it could influence the activity of its potential targets. For instance, if it were to bind to an allosteric site on an enzyme or receptor, it could fine-tune the protein's function rather than simply turning it on or off. google.com

Steric Hindrance Effects on Enzyme Activity

Steric hindrance occurs when the size and shape of a molecule prevent or modify its interaction with a protein's binding site. In the context of enzyme activity, a compound can inhibit an enzyme by physically blocking the active site, preventing the natural substrate from binding. This effect is dependent on the three-dimensional structure of both the compound and the enzyme's binding pocket.

A patent has identified this compound as a potential inhibitor of B-cell lymphoma 6 (BCL6), a transcriptional repressor. While the exact mechanism of inhibition is not specified, steric hindrance is a possible means by which it could disrupt BCL6 function. The cyclopentyl group of this compound could play a role in occupying space within the BCL6 binding site, thereby preventing the recruitment of co-repressor proteins necessary for its activity.

Conformational Changes Induced in Target Proteins

The binding of a ligand to a protein can induce significant changes in the protein's three-dimensional structure, a phenomenon known as conformational change. These changes can alter the protein's activity, its ability to interact with other molecules, or its stability.

A patent application suggests that this compound may act as a ligand for the proprotein convertase subtilisin/kexin type 9 (PCSK9) protein. kisti.re.kr The patent claims that the binding of small organic compounds, such as this compound, can alter the conformation of PCSK9. This conformational change is proposed to modify the interaction between PCSK9 and the low-density lipoprotein receptor (LDLR), which could in turn affect circulating levels of LDL-cholesterol. kisti.re.kr However, specific experimental data demonstrating the conformational changes induced by this particular compound are not provided.

Ligand Selectivity Determinants at Binding Sites

Ligand selectivity refers to the ability of a compound to bind to a specific target protein with higher affinity than to other proteins. This is a crucial aspect of drug design, as it minimizes off-target effects. The selectivity of a ligand is determined by the specific chemical interactions it forms with the amino acid residues within the binding site, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The three-dimensional shape and charge distribution of both the ligand and the binding site must be complementary for a high-affinity interaction to occur.

For this compound, the determinants of its potential selectivity for targets like BCL6 or PCSK9 have not been publicly characterized. Understanding these determinants would require detailed structural studies, such as X-ray crystallography or NMR spectroscopy, of the compound in complex with its target protein. Such studies would reveal the precise binding mode and the key interactions that govern its selectivity.

Data Tables

Due to the absence of specific quantitative data for this compound in the public domain, no data tables can be generated at this time.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Currently, there are no published studies detailing the molecular docking of 2-Amino-N-cyclopentylpropanamide to any specific biological receptor. Such a study would involve preparing a 3D structure of the compound and docking it into the binding site of a target protein. The results would predict the most likely binding pose and estimate the binding affinity, typically expressed as a docking score or binding energy.

Without a defined receptor and docking results, the key intermolecular interactions of this compound with a biological target remain purely theoretical. A computational analysis would identify potential hydrogen bond donors and acceptors on the molecule, as well as its hydrophobic and electrostatic properties, to predict how it might interact with a protein's active site.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time.

No molecular dynamics simulation studies have been reported for this compound in complex with a protein. This type of study would assess the stability of the predicted binding pose from molecular docking over a simulated time period, providing insights into the durability of the ligand-receptor interaction.

The effect of this compound on the conformational dynamics of a receptor's binding pocket is also uncharacterized. MD simulations could reveal how the binding of this ligand might alter the shape and flexibility of the active site, which can be crucial for its biological function.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. There is no evidence of QSAR studies being performed on a series of compounds that includes this compound. Such research would require a dataset of structurally similar molecules with measured biological activities to develop a predictive model. Some chemical suppliers note its potential use in QSAR research, but no specific studies have been published. echemi.com

Fragment-Based Drug Design and De Novo Design Approaches

Fragment-based drug design (FBDD) has become a powerful strategy in drug discovery. nih.gov Instead of screening large molecules, FBDD identifies small, low-molecular-weight fragments that bind weakly to a target. These fragments are then optimized and grown or linked together to produce a high-affinity lead compound. youtube.com In a hypothetical FBDD campaign targeting a receptor for this compound, one might test the binding of the cyclopentyl group or the aminopropanamide moiety separately. Once a fragment "hit" is confirmed, it can be elaborated by adding chemical features to occupy adjacent pockets in the binding site, a process known as fragment growing. youtube.com

De novo design is a computational method for building novel molecules from scratch. nih.gov These approaches use algorithms to construct a molecule piece-by-piece within the constraints of a target's active site. youtube.com The goal is to design a completely new chemical entity that is predicted to have high affinity and specificity for the target. nih.gov This method could be used to generate entirely new scaffolds that mimic the key binding interactions of this compound but possess a different core structure, potentially leading to novel intellectual property and improved properties. nih.gov

Virtual Screening Methodologies

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govnih.gov It is a cost-effective alternative to experimental high-throughput screening (HTS). nih.gov There are two main categories of virtual screening: structure-based and ligand-based. nih.gov

Structure-based virtual screening (SBVS) requires the three-dimensional (3D) structure of the target protein, which can be obtained from experimental methods like X-ray crystallography or through computational homology modeling. nih.govnih.gov The process involves docking, where each molecule from a virtual library is computationally placed into the binding site of the target. nih.gov A scoring function is then used to estimate the binding affinity of each molecule. nih.gov

In the context of this compound, if its biological target were known and its 3D structure available, SBVS could be used to screen vast chemical databases (like ZINC15 or ChEMBL) for compounds that fit into the same binding pocket. mdpi.com The top-scoring hits would be selected for further experimental testing. mdpi.com

Table 3: Example Output from a Structure-Based Virtual Screening Campaign

This table illustrates a ranked list of hypothetical hit compounds from a virtual screening, prioritized by their predicted binding affinity (docking score).

| Compound ID | Docking Score (kcal/mol) | Key Predicted Interactions |

| ZINC12345 | -10.5 | H-bond with Asp128, Pi-cation with Arg210 |

| CHEMBL67890 | -10.2 | H-bond with Ser95, Hydrophobic contact with Leu150 |

| ZINC54321 | -9.8 | H-bond with Asp128, H-bond with Gln99 |

| CHEMBL09876 | -9.6 | Pi-pi stacking with Phe205 |

Ligand-based virtual screening (LBVS) is used when the 3D structure of the target is unknown, but a set of active molecules has been identified. nih.govnih.gov This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. nih.gov

Methods for LBVS include:

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active. nih.gov A model could be generated from this compound and its active analogues and then used as a 3D query to search compound libraries for molecules that match the pharmacophore. nih.gov

Shape Similarity: This method searches for molecules that have a similar 3D shape to a known active compound. The active compound (e.g., this compound) is used as a template, and library compounds are scored based on how well their volumes overlap. nih.gov

LBVS is a powerful tool for scaffold hopping, enabling the discovery of structurally novel compounds that retain the key features required for biological activity. nih.gov

Advanced Quantum Mechanical Calculations

Advanced quantum mechanical calculations are instrumental in providing a detailed understanding of the electronic structure and chemical behavior of molecules like this compound. These methods, which solve the Schrödinger equation at different levels of approximation, can predict a wide range of molecular properties from the ground up (ab initio).

Ab initio and semi-empirical methods are two primary classes of quantum chemical calculations used to investigate the electronic properties of a molecule.

Ab initio methods are based on first principles, using only fundamental physical constants and the atomic numbers of the constituent atoms. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (like Møller-Plesset perturbation theory or Configuration Interaction), provide a rigorous treatment of electron correlation, leading to highly accurate results for structural and electronic properties. For a molecule like this compound, ab initio calculations could be employed to determine key electronic properties.

Key Electronic Properties Investigated by Ab Initio Methods:

Ionization Potential: The energy required to remove an electron.

Electron Affinity: The energy released when an electron is added.

Molecular Orbital Energies (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital, which are crucial for understanding chemical reactivity and electronic transitions.

Semi-empirical methods , on the other hand, introduce approximations and use parameters derived from experimental data to simplify the calculations. This makes them computationally less expensive than ab initio methods, allowing for the study of larger molecular systems. While less accurate, they can still provide valuable qualitative insights into electronic properties.

The following table illustrates the type of data that would be generated from such calculations for this compound, with hypothetical values based on similar small molecules.

| Property | Ab Initio (HF/6-31G*) | Semi-Empirical (AM1) | Unit |

|---|---|---|---|

| Total Energy | -480.5 | -50.2 | Hartree |

| HOMO Energy | -9.5 | -10.1 | eV |

| LUMO Energy | 2.1 | 1.5 | eV |

| HOMO-LUMO Gap | 11.6 | 11.6 | eV |

| Dipole Moment | 3.5 | 3.2 | Debye |

This table is for illustrative purposes. The values are hypothetical and represent the type of output from these computational methods.

The electronic spectrum of a molecule, which is measured by UV-Vis spectroscopy, is influenced by its environment. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of a solvent on the electronic properties and spectra of a molecule without explicitly modeling individual solvent molecules. nih.gov In the PCM framework, the solute molecule is placed in a cavity within a continuous dielectric medium that represents the solvent. nih.gov

For this compound, which contains a carbonyl group, the primary electronic transitions of interest would be the n → π* and π → π* transitions associated with the amide functional group.

n → π transition:* This involves the excitation of a non-bonding electron (from the oxygen atom's lone pair) to an anti-bonding π* orbital. This transition is typically weak.

π → π transition:* This involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. This transition is generally strong.

Computational studies on similar amides, like formamide (B127407) and N-methylacetamide, have shown that the solvent environment significantly affects these transitions. acs.org The PCM model can predict the shift in the absorption maxima (λmax) when moving from a gas phase to a solvent. Generally, polar solvents tend to cause a blue shift (to shorter wavelengths) in n → π* transitions and a red shift (to longer wavelengths) in π → π* transitions.

Below is a hypothetical data table showing the predicted electronic transitions for this compound in the gas phase and in a polar solvent like ethanol (B145695), as calculated using Time-Dependent Density Functional Theory (TD-DFT) with the PCM model.

| Transition | Phase | Calculated λmax (nm) | Oscillator Strength (f) |

|---|---|---|---|

| n → π | Gas Phase | 225 | 0.01 |

| Ethanol (PCM) | 220 | 0.01 | |

| π → π | Gas Phase | 190 | 0.35 |

| Ethanol (PCM) | 198 | 0.40 |

This table is for illustrative purposes. The values are hypothetical and based on trends observed for similar amide-containing molecules. acs.org

Conceptual Density Functional Theory (DFT) is a powerful framework for quantifying and understanding chemical reactivity. nih.govfrontiersin.org It uses global and local descriptors derived from the electron density to predict how a molecule will behave in a chemical reaction. For this compound, these descriptors can identify the most reactive sites for electrophilic and nucleophilic attacks.

Global Reactivity Descriptors:

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration.

Global Electrophilicity (ω): Quantifies the ability of a molecule to accept electrons.

Studies on amino acids have successfully used these descriptors to classify their reactivity. frontiersin.orgnih.gov

Local Reactivity Descriptors (Fukui Functions):

These descriptors indicate the most reactive sites within a molecule. The Fukui function, f(r), predicts where an electrophile, a nucleophile, or a radical is most likely to attack.

f+(r): For nucleophilic attack (predicts the most electrophilic site).

f-(r): For electrophilic attack (predicts the most nucleophilic site).

f0(r): For radical attack.

For this compound, one would expect the oxygen atom of the carbonyl group to be a primary site for electrophilic attack (highest f-), while the carbonyl carbon would be susceptible to nucleophilic attack (highest f+). The nitrogen of the primary amine would also be a significant nucleophilic site.

The table below presents hypothetical values for the global reactivity descriptors of this compound, calculated using DFT.

| Descriptor | Formula | Hypothetical Value | Unit |

|---|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.7 | eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 5.8 | eV |

| Global Electrophilicity (ω) | χ2 / (2η) | 1.18 | eV |

This table is for illustrative purposes. The values are hypothetical and represent the type of output from Conceptual DFT calculations.

Future Directions and Research Perspectives

Expansion of Chemical Libraries based on the 2-Amino-N-cyclopentylpropanamide Scaffold

The diversification of chemical libraries centered around the this compound core is a primary objective for future research. The generation of analog libraries allows for a systematic exploration of the structure-activity relationship (SAR), which is fundamental to identifying compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

Key strategies for library expansion will involve modifications at several key positions of the scaffold:

The Cyclopentyl Moiety: Alterations to this group can significantly influence lipophilicity and binding interactions. Future synthesis could explore the introduction of various substituents on the cyclopentyl ring or its replacement with other cyclic or heterocyclic systems to probe the steric and electronic requirements of target binding sites.

The Propanamide Linker: The length and rigidity of the linker can be modified. Introducing conformational constraints, such as double bonds or incorporating it into a ring system, could lock the molecule into a bioactive conformation, potentially increasing affinity for its biological target.

The Amino Group: The primary amine offers a reactive handle for a wide array of chemical transformations. Acylation, alkylation, and arylation can introduce diverse functionalities that may engage in additional interactions with the target protein, such as hydrogen bonding or pi-stacking.

The synthesis of these new derivatives can be achieved through established synthetic methodologies as well as novel chemical reactions. High-throughput synthesis and purification techniques will be instrumental in rapidly generating and evaluating large numbers of new compounds. nih.govmdpi.com The screening of these expanded libraries against a panel of biological targets will be crucial for identifying new lead compounds.

Table 1: Strategies for Chemical Library Expansion

| Scaffold Position | Potential Modifications | Desired Outcome |

|---|---|---|

| Cyclopentyl Group | Substitution, Ring size variation, Heterocycle replacement | Modulate lipophilicity, Improve binding affinity |

| Propanamide Linker | Chain length variation, Introduction of rigidity | Optimize conformation for target engagement |

Targeting Emerging Biological Pathways and Diseases

While initial studies may have focused on specific targets, the this compound scaffold holds promise for modulating a broader range of biological pathways implicated in various diseases. A key future direction is the screening of existing and newly synthesized analogs against emerging and historically challenging drug targets.

One area of significant potential is in the realm of protein-protein interactions (PPIs). Many disease processes, including cancer, are driven by aberrant PPIs, which have been notoriously difficult to target with small molecules. The structural complexity of this compound derivatives may provide the necessary three-dimensional architecture to effectively disrupt these interactions. For instance, compounds derived from this scaffold could be investigated as inhibitors of targets like B-cell lymphoma 6 (BCL6), which is implicated in certain types of lymphoma. google.com

Another promising avenue is the exploration of targets within the DNA Damage Response (DDR) network. nih.gov The DDR is a complex signaling pathway that is often dysregulated in cancer, making its components attractive targets for therapeutic intervention. nih.gov Screening campaigns could identify derivatives of this compound that inhibit key DDR proteins, potentially leading to new cancer therapies. nih.gov

Furthermore, the scaffold could be explored for its potential to modulate neurological pathways. For example, analogs of 2-amino-5-phosphonopentanoic acid have been synthesized and evaluated as antagonists for the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neurological disorders. nih.gov This suggests that derivatives of this compound could be designed to target similar receptors in the central nervous system.

Integration of Advanced Computational Methods for Optimized Lead Discovery

The integration of advanced computational methods into the drug discovery pipeline can significantly accelerate the identification and optimization of lead compounds based on the this compound scaffold. frontiersin.orgscientist.com These in silico approaches offer a cost-effective and time-efficient means of prioritizing synthetic efforts and gaining deeper insights into the molecular basis of drug action. scientist.com

Structure-based drug design (SBDD) will be a cornerstone of this effort. beilstein-journals.org Where the three-dimensional structure of a biological target is known, molecular docking simulations can be employed to predict the binding mode and affinity of virtual libraries of this compound derivatives. beilstein-journals.orgfrontiersin.org This allows for the rational design of compounds with improved interactions with the target's active site. beilstein-journals.org

In cases where the target structure is not available, ligand-based drug design (LBDD) methods can be utilized. scientist.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies can build mathematical models that correlate the chemical structures of existing active compounds with their biological activity. nih.gov These models can then be used to predict the activity of novel, unsynthesized analogs. nih.gov

Molecular dynamics (MD) simulations provide a powerful tool for understanding the dynamic nature of drug-target interactions. frontiersin.orgfrontiersin.org By simulating the movement of atoms over time, MD can reveal how a ligand binds to its target and the conformational changes that occur upon binding. frontiersin.org This information is invaluable for lead optimization.

Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction can be used to assess the drug-like properties of virtual compounds early in the discovery process. frontiersin.org This helps to filter out compounds with a high likelihood of failure due to poor pharmacokinetic or toxicity profiles, focusing resources on the most promising candidates. nih.gov

Table 2: Advanced Computational Methods in Lead Discovery

| Computational Method | Application |

|---|---|

| Molecular Docking | Predicts binding mode and affinity of ligands to a target protein. frontiersin.org |

| QSAR | Correlates chemical structure with biological activity to predict the potency of new compounds. nih.gov |

| Molecular Dynamics | Simulates the dynamic interactions between a ligand and its target. frontiersin.org |

Development of Novel Bioconjugation Strategies with the Propanamide Motif

The propanamide motif within this compound and its derivatives presents opportunities for the development of novel bioconjugation strategies. Bioconjugation, the covalent attachment of a molecule to a biomolecule such as a protein or nucleic acid, is a powerful tool in chemical biology and drug delivery. researchgate.net

The primary amine of the 2-amino group or the amide nitrogen can serve as handles for chemical modification. Site-specific bioconjugation techniques are particularly valuable as they produce homogeneous conjugates with well-defined properties. escholarship.org Future research could focus on developing chemoselective reactions that specifically target these functionalities on the propanamide motif, even in the presence of other reactive groups within a larger biomolecule. escholarship.org

One potential strategy involves the use of multicomponent reactions (MCRs), which allow for the conjugation of multiple molecules to a protein in a single step. researchgate.net This could be used to attach both a this compound-based molecule and another functional moiety, such as a fluorescent dye or a targeting ligand, to a protein of interest.

Another approach is the development of stimuli-responsive linkers that can be incorporated into the propanamide structure. These linkers could be designed to cleave and release a conjugated cargo in response to specific triggers, such as changes in pH or the presence of a particular enzyme. This would enable the targeted delivery of therapeutic agents to specific cells or tissues.

Furthermore, bioorthogonal chemistries, which involve reactions that can occur in a biological environment without interfering with native biochemical processes, could be adapted for the propanamide motif. nih.gov This would allow for the precise labeling and tracking of molecules containing this scaffold in living cells.

The development of these novel bioconjugation strategies will not only expand the utility of the this compound scaffold in basic research but also pave the way for its application in advanced therapeutic and diagnostic approaches. escholarship.org

Q & A

Basic: What are the critical steps in synthesizing 2-Amino-N-cyclopentylpropanamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

- Alkylation/Hydrolysis: Cyclopentyl precursors are functionalized via alkylation, followed by hydrolysis to generate intermediates with reactive groups (e.g., carboxylic acids or amines) .

- Amide Bond Formation: The final step often employs coupling reagents (e.g., EDC/HOBt) to form the amide bond between the cyclopentylamine and propanamide backbone. Solvent selection (e.g., DMF or dichloromethane) and temperature control (0–25°C) are critical to minimize side reactions .

- Purification: Column chromatography or recrystallization ensures high purity (>95%), verified via HPLC or TLC .

Optimization Tips:

- Use anhydrous conditions to prevent hydrolysis of intermediates.

- Adjust stoichiometry of coupling reagents to improve yield .

Basic: Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

Methodological Answer:

- NMR Spectroscopy: 1H/13C NMR confirms the presence of the cyclopentyl group (e.g., δ ~1.5–2.5 ppm for cyclopentyl protons) and the amide bond (δ ~6.5–8.0 ppm for NH) .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ ion) and detects impurities .

- X-ray Crystallography: Resolves stereochemistry if chiral centers are present .

- HPLC/UPLC: Quantifies purity (>98% for biological assays) using reverse-phase columns and UV detection .

Advanced: How do steric and electronic effects of the cyclopentyl group influence the compound’s reactivity in derivatization?

Methodological Answer:

The cyclopentyl group introduces steric hindrance, which:

- Reduces Nucleophilic Reactivity: Slows amide bond formation with bulky electrophiles, requiring longer reaction times or elevated temperatures .

- Directs Regioselectivity: In electrophilic aromatic substitution, the cyclopentyl group’s electron-donating nature may activate specific positions on aromatic rings .

- Impacts Solubility: The hydrophobic cyclopentyl moiety reduces aqueous solubility, necessitating polar aprotic solvents (e.g., DMSO) for biological testing .

Experimental Validation:

- Compare reaction kinetics with/without the cyclopentyl group using time-resolved IR spectroscopy .

Advanced: What strategies resolve contradictions in biological activity data across studies (e.g., IC50 variability)?

Methodological Answer:

- Batch Purity Analysis: Re-test compounds from conflicting studies via HPLC to rule out impurity-driven artifacts .

- Assay Standardization: Control variables like cell line passage number, serum concentration, and incubation time .

- Meta-Analysis: Apply statistical tools (e.g., ANOVA) to identify outliers or systematic biases in datasets .

- Mechanistic Studies: Use knock-out models or siRNA to confirm target specificity .

Example: If one study reports nM-range IC50 while another finds µM activity, validate both assays under identical conditions and assess compound stability in each buffer .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods for weighing and reactions to avoid inhalation of dust .

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- First Aid: For eye exposure, rinse with water for 15+ minutes; for ingestion, seek medical attention immediately .

Advanced: How can computational modeling predict the pharmacokinetic properties of this compound?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Predict blood-brain barrier permeability based on logP and polar surface area .

- QSAR Models: Correlate structural descriptors (e.g., Hammett constants) with metabolic stability in liver microsomes .

- Docking Studies: Identify potential off-target interactions using protein databases (e.g., PDB) to refine lead optimization .

Validation: Compare in silico ADME predictions with in vivo pharmacokinetic data (e.g., half-life in rodent models) .

Basic: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

- Thermal Stability: Store at -20°C in airtight containers to prevent degradation; conduct accelerated stability studies (40°C/75% RH) to assess shelf life .

- Light Sensitivity: Use amber vials to protect against photodegradation, confirmed via UV-Vis spectroscopy .

- Solution Stability: In DMSO, aliquot to avoid freeze-thaw cycles; monitor via NMR for decomposition .

Advanced: How can isotopic labeling (e.g., 13C/15N) aid in tracking the metabolic fate of this compound?

Methodological Answer:

- Synthesis of Labeled Analogs: Incorporate 13C at the cyclopentyl group or 15N in the amide via modified Strecker or Curtius reactions .

- Metabolic Tracing: Use LC-MS/MS to detect labeled metabolites in urine/plasma samples, identifying pathways like β-oxidation or glucuronidation .

- Quantitative Analysis: Calculate isotopic enrichment ratios to determine clearance rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products